Cas no 1262001-33-1 (3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol)
3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 1262001-33-1
- 3-FLUORO-4-(2-METHOXY-5-METHYLPHENYL)PHENOL
- 2-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol
- MFCD18313732
- 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95%
- AKOS017557918
- DTXSID20684260
- 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol
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- MDL: MFCD18313732
- Inchi: 1S/C14H13FO2/c1-9-3-6-14(17-2)12(7-9)11-5-4-10(16)8-13(11)15/h3-8,16H,1-2H3
- InChI Key: YCFHSXZGDQAZPA-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1C=C(C)C=CC=1OC)O
Computed Properties
- Exact Mass: 232.08995782Da
- Monoisotopic Mass: 232.08995782Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 29.5Ų
3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319768-5 g |
3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95%; . |
1262001-33-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB319768-5g |
3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95%; . |
1262001-33-1 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol Suppliers
3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol
Comprehensive Overview of 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol (CAS No. 1262001-33-1): Properties, Applications, and Industry Insights
3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol (CAS No. 1262001-33-1) is a fluorinated phenolic compound gaining attention in pharmaceutical and material science research. This specialty chemical, characterized by its unique methoxy-methylphenyl and fluoro-phenol functional groups, exhibits properties that make it valuable for advanced applications. Its molecular structure combines aromatic rings with strategic substitutions, enabling tailored interactions in complex systems.
In recent years, the demand for fluorinated phenolic derivatives has surged due to their role in developing high-performance materials and bioactive molecules. Researchers particularly value CAS 1262001-33-1 for its balanced lipophilicity and electronic effects, which are critical in drug discovery and agrochemical formulations. The compound's methoxy group enhances solubility, while the fluoro substituent influences binding affinity—a combination addressing modern challenges in structure-activity relationship (SAR) optimization.
The synthesis of 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol typically involves multi-step aromatic coupling reactions, with yields optimized through palladium-catalyzed cross-coupling or Ullmann-type condensations. Analytical characterization via HPLC, NMR spectroscopy, and mass spectrometry confirms its high purity (>98%), meeting stringent requirements for pharmaceutical intermediates. Industry reports indicate growing interest in scalable production methods to support preclinical research applications.
Emerging applications leverage this compound's structural versatility. In liquid crystal materials, it serves as a building block for mesogenic cores, enhancing thermal stability. The life sciences sector explores its potential as a kinase inhibitor scaffold, with published studies demonstrating moderate activity against tyrosine kinase receptors. Environmental considerations drive research into its biodegradation pathways, with preliminary data suggesting efficient microbial breakdown under aerobic conditions.
Market analysts note increased patent filings involving 1262001-33-1, particularly in OLED materials and specialty coatings. The compound's UV stability and electron-withdrawing characteristics make it suitable for organic semiconductors. Regulatory reviews confirm its compliance with REACH and FDA guidelines for research use, though comprehensive toxicological profiles remain under investigation. Proper handling requires standard laboratory PPE, with stability maintained at 2-8°C in amber glass containers.
Future research directions focus on structure modification to enhance target selectivity and metabolic stability. Computational chemistry approaches using molecular docking simulations predict promising interactions with enzyme active sites. The compound's logP value (experimentally determined as 2.8) positions it favorably for blood-brain barrier penetration studies, a hot topic in neurological drug development circles.
For researchers sourcing 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, verification of chromatographic purity and isomeric content is essential. Reputable suppliers provide certificates of analysis with detailed spectroscopic data. Current pricing reflects its specialty chemical status, with bulk quantities available for scale-up studies. The scientific community anticipates expanded applications as its structure-property relationships become further elucidated through ongoing investigations.
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